6-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
Description
6-Bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a bromine atom at position 6 and an azetidine ring at position 2. The azetidine moiety is further functionalized with a 2-methylimidazolylmethyl group.
Properties
IUPAC Name |
6-bromo-2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4S/c1-10-17-4-5-19(10)7-11-8-20(9-11)15-18-13-3-2-12(16)6-14(13)21-15/h2-6,11H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFHBMBIYBIHCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C3=NC4=C(S3)C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-5-Bromobenzenethiol
A common route involves reacting 2-amino-5-bromobenzenethiol with formic acid or acetic anhydride under reflux. The reaction proceeds via thioamide intermediate formation, followed by intramolecular cyclization to yield 6-bromo-1,3-benzothiazole .
Reaction Conditions :
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Solvent : Toluene or xylene
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Temperature : 110–130°C
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Catalyst : None required
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Yield : 70–85%
Post-cyclization, the 2-position of the benzothiazole is functionalized through nucleophilic substitution or coupling reactions.
Functionalization of the Azetidine Side Chain
The azetidine ring’s 3-position is alkylated with a 2-methylimidazole group through Mannich reactions or alkylation strategies.
Mannich Reaction
3-(Aminomethyl)azetidine reacts with 2-methylimidazole and formaldehyde under acidic conditions to form the desired side chain. The reaction proceeds via imine intermediate formation, followed by reduction.
Reaction Conditions :
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Solvent : Tetrahydrofuran (THF)
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Acid Catalyst : HCl or AcOH
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Temperature : 25–40°C
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Yield : 55–70%
Alkylation with Chloromethyl Imidazole
A more direct approach involves reacting 3-(chloromethyl)azetidine with 2-methylimidazole in the presence of a strong base such as sodium hydride. This method avoids multi-step intermediates.
Reaction Conditions :
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Solvent : THF or DMF
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Base : NaH
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Temperature : 0–25°C
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Yield : 65–80%
Bromination Strategies
If bromination is performed post-cyclization, electrophilic aromatic substitution (EAS) with bromine or N-bromosuccinimide (NBS) is employed.
Direct Bromination
1,3-Benzothiazole is treated with Br₂ in acetic acid at 50–60°C. The reaction is regioselective for the 6-position due to electron-donating effects of the thiazole nitrogen.
Reaction Conditions :
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Solvent : Acetic acid
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Brominating Agent : Br₂ or NBS
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Temperature : 50–70°C
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Yield : 75–90%
Industrial-Scale Considerations
Optimized protocols for large-scale production emphasize green chemistry principles:
Continuous Flow Synthesis
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Advantages : Enhanced heat transfer, reduced reaction times.
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Conditions : Microreactors with Pd/C catalysts for coupling steps.
Microwave-Assisted Reactions
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Benzothiazole cyclization completes in 15–20 minutes under microwave irradiation vs. 6–8 hours conventionally.
Analytical Characterization
Key characterization data for the target compound include:
Challenges and Optimization
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Regioselectivity in Bromination : Directed ortho-metallation techniques ensure precise bromine placement.
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Azetidine Ring Stability : Use of protective groups (e.g., Boc) during functionalization prevents side reactions.
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Solvent Selection : DMF enhances NAS efficiency but requires rigorous purification to remove residuals .
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could produce a variety of new compounds with different functional groups .
Scientific Research Applications
The compound 6-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article explores its applications, supported by data tables and case studies.
Anticancer Activity
Research indicates that compounds similar to 6-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole exhibit significant anticancer properties. These compounds can modulate specific pathways involved in tumor growth and metastasis.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that benzothiazole derivatives showed promising activity against various cancer cell lines, including breast and lung cancers. The mechanism involved the inhibition of key enzymes responsible for cancer cell proliferation .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Benzothiazoles have been reported to possess antibacterial and antifungal properties.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Benzothiazole Derivative A | Antibacterial | Staphylococcus aureus | 32 µg/mL |
| Benzothiazole Derivative B | Antifungal | Candida albicans | 16 µg/mL |
This table summarizes findings from various studies indicating the effectiveness of benzothiazole derivatives against microbial strains .
Neurological Applications
Compounds containing imidazole and benzothiazole frameworks have been explored for neuroprotective effects. They may influence neurotransmitter systems and provide therapeutic benefits in neurodegenerative diseases.
Case Study:
Research highlighted in Neuropharmacology revealed that certain imidazole derivatives improved cognitive function in animal models of Alzheimer’s disease by reducing oxidative stress and inflammation .
Synthesis and Development
The synthesis of 6-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions, including:
- Formation of the benzothiazole ring
- Introduction of the bromine substituent
- Coupling with imidazole derivatives
These synthetic pathways are critical for optimizing yield and purity, which are essential for subsequent biological testing.
Mechanism of Action
The mechanism of action of 6-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, affecting their activity. The azetidine ring may interact with biological membranes, altering their properties. The benzothiazole core can engage in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its combination of a brominated benzothiazole core, azetidine linker, and 2-methylimidazole substituent. Below is a comparative analysis with key analogs:
Key Comparative Insights
Azetidine Linker: The azetidine ring in the target compound and its pyrazole analog introduces conformational rigidity, which may optimize receptor interactions compared to flexible alkyl chains. Heterocyclic Moieties: Replacement of imidazole with pyrazole (as in ) alters hydrogen-bonding capacity and π-π stacking interactions, influencing target selectivity.
The ethoxy group in improves lipophilicity, which may enhance membrane permeability but reduce aqueous solubility relative to the brominated target compound.
Biological Relevance :
- Benzimidazole derivatives (e.g., ) exhibit potent enzyme inhibitory activity (e.g., IDO1), suggesting that the target compound’s benzothiazole core could be similarly tailored for enzyme targeting.
- The absence of a carboxamide group in the target compound (unlike ) may limit its direct applicability as an IDO1 inhibitor but opens avenues for structural optimization.
Biological Activity
The compound 6-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a novel benzothiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Benzothiazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. This article focuses on the biological activity of the specified compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 6-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is characterized by:
- A benzothiazole core which contributes to its biological activity.
- A bromo substituent at the 6-position which enhances its reactivity and interaction with biological targets.
- An azetidine ring linked to a methylimidazole , which may influence its pharmacokinetic properties.
Biological Activity Overview
The biological activities of benzothiazole derivatives are largely attributed to their ability to interact with various biological targets. The following sections summarize key findings related to the biological activity of 6-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For example:
The compound's structure suggests it may inhibit cell proliferation and induce apoptosis in cancer cells, similar to other active benzothiazoles.
Antibacterial Activity
Benzothiazole derivatives are also known for their antibacterial properties. The mechanism typically involves the inhibition of bacterial enzymes such as DNA gyrase and dihydroorotase.
| Compound | Target Bacteria | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 6-Bromo Compound | E. coli, S. aureus | TBD | |
| Benzothiazole Derivative | Various Strains | 15.5 - 17.6 |
Studies indicate that substitutions on the benzothiazole ring can enhance antibacterial activity through improved binding affinity to target enzymes.
Anti-inflammatory Activity
Benzothiazoles have shown promise in reducing inflammation markers such as IL-6 and TNF-α. The potential anti-inflammatory effects of the compound may be linked to its ability to modulate these cytokines.
Case Studies
Several studies have investigated the biological activity of benzothiazole derivatives similar to 6-bromo compounds:
- Study on Anticancer Activity : A series of benzothiazole compounds were synthesized and tested against various cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis .
- Antibacterial Screening : Research demonstrated that specific modifications on the benzothiazole moiety significantly enhanced antibacterial activity against multi-drug resistant strains .
Q & A
Basic Question: What are the key synthetic strategies for preparing 6-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole?
Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example:
- Step 1: Bromination of the benzothiazole core using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 60–65°C) to introduce the bromine substituent .
- Step 2: Functionalization of the azetidine ring via alkylation or Mitsunobu reactions to attach the 2-methylimidazole moiety. Copper-catalyzed click chemistry may be employed for regioselective triazole formation in related compounds .
- Step 3: Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and characterization using NMR, IR, and HRMS to confirm structural integrity .
Basic Question: Which analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for verifying substituent positions and stereochemistry. For example, imidazole protons appear as singlets near δ 7.0–7.5 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, with deviations <2 ppm indicating purity .
- X-ray Crystallography: Resolves crystal packing and confirms 3D geometry, often using SHELX programs for refinement. Challenges include managing twinned data or low-resolution diffraction .
Advanced Question: How can computational methods aid in optimizing the compound’s structure for biological activity?
Methodological Answer:
- Density Functional Theory (DFT): B3LYP/6-31G* basis sets calculate optimized geometries, HOMO-LUMO gaps, and electrostatic potentials to predict reactivity and binding affinities .
- Molecular Docking: Tools like AutoDock Vina simulate interactions with target proteins (e.g., kinases). For example, benzothiazole derivatives show π-π stacking with aromatic residues in active sites .
- ADMET Prediction: Software like SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .
Advanced Question: What strategies address contradictions in regioselectivity during functionalization of the benzothiazole core?
Methodological Answer:
- Directing Groups: Electron-withdrawing groups (e.g., bromine) direct electrophilic substitution to specific positions. For example, bromine at C6 stabilizes intermediates during azetidine coupling .
- Protection/Deprotection: Temporary protection of the imidazole nitrogen (e.g., using Boc groups) prevents unwanted side reactions during alkylation .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of azetidine nitrogen, improving yield in SN2 reactions .
Advanced Question: How can crystallographic challenges (e.g., twinning, low resolution) be resolved for this compound?
Methodological Answer:
- Data Collection: Use synchrotron radiation or low-temperature (100 K) setups to improve data resolution. SHELXD and SHELXE are robust for phasing twinned crystals .
- Refinement: In SHELXL, apply TWIN and BASF commands to model twin domains. R-factors <5% indicate acceptable convergence .
- Validation: Check for outliers in the Ramachandran plot and hydrogen-bonding networks using Coot and PLATON .
Advanced Question: What methodologies evaluate the compound’s biological activity, and how are derivatives optimized?
Methodological Answer:
- In Vitro Assays: Cytotoxicity testing against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. IC50 values are compared to cisplatin controls .
- Structure-Activity Relationship (SAR): Systematic variation of substituents (e.g., replacing bromine with methoxy groups) identifies critical pharmacophores .
- Metabolic Stability: Microsomal assays (e.g., human liver microsomes) assess phase I/II metabolism. Fluorine or methyl groups often enhance stability .
Advanced Question: How are regiochemical conflicts resolved in multi-step syntheses involving azetidine and imidazole moieties?
Methodological Answer:
- Kinetic vs. Thermodynamic Control: Lower temperatures (0–25°C) favor kinetic products (e.g., azetidine N-alkylation), while higher temperatures (80°C) drive thermodynamic outcomes .
- Cross-Coupling Catalysis: Palladium catalysts (e.g., Pd(PPh₃)₄) enable selective C–N bond formation between azetidine and benzothiazole under mild conditions .
- In Situ Monitoring: Real-time FTIR or LC-MS tracks intermediate formation, enabling rapid optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
